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molecular formula C10H11NO B8392138 2-Amino-2-methyl-indan-1-one

2-Amino-2-methyl-indan-1-one

Cat. No. B8392138
M. Wt: 161.20 g/mol
InChI Key: HTWHLAQQUBJQLF-UHFFFAOYSA-N
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Patent
US08658673B2

Procedure details

According to the procedure of Farnum et. al (Synthesis 1972, 191-192.), water (1.35 L) is stirred at 80° C. and de-gassed by periodic evacuating and flushing with nitrogen (3×). K3FeCN6 (202 g, 615 mmol) and 2-methyl-indan-1-one (20 g, 137 mmol) are added. The mixture is stirred rapidly under nitrogen at 80° C. while aqueous concentrated ammonia solution (105 mL) is added over 30 minutes. Stirring is continued at 80° C. for 20 hours. When cool, the solution is made alkaline by addition of sodium hydroxide (2 g) and extracted with ethyl acetate (2×200 mL). The organic extract is concentrated to a volume of 200 ml and the product is extracted into aqueous HCl (200 mL, 1M). The acidic aqueous phase is separated, basified with sodium hydroxide, and extracted with ethyl acetate (2×100 mL). The organic layer is separated, dried (Na2SO4) and the solvent removed to give an orange oil.
[Compound]
Name
K3FeCN6
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
1.35 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]1=[O:11].[NH3:12].[OH-].[Na+]>O>[NH2:12][C:2]1([CH3:1])[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]1=[O:11] |f:2.3|

Inputs

Step One
Name
K3FeCN6
Quantity
202 g
Type
reactant
Smiles
Name
Quantity
20 g
Type
reactant
Smiles
CC1C(C2=CC=CC=C2C1)=O
Step Two
Name
Quantity
105 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
1.35 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
is stirred at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
de-gassed
CUSTOM
Type
CUSTOM
Details
by periodic evacuating
CUSTOM
Type
CUSTOM
Details
flushing with nitrogen (3×)
ADDITION
Type
ADDITION
Details
is added over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
When cool
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×200 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated to a volume of 200 ml
EXTRACTION
Type
EXTRACTION
Details
the product is extracted into aqueous HCl (200 mL, 1M)
CUSTOM
Type
CUSTOM
Details
The acidic aqueous phase is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to give an orange oil

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
NC1(C(C2=CC=CC=C2C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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